![molecular formula C9H10Cl2N2O2 B091382 2-(2,4-Dichlorophenoxy)propanehydrazide CAS No. 15253-89-1](/img/structure/B91382.png)
2-(2,4-Dichlorophenoxy)propanehydrazide
Overview
Description
“2-(2,4-Dichlorophenoxy)propanehydrazide” is a chemical compound with the molecular formula C9H10Cl2N2O2 . It has a molecular weight of 249.1 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichlorophenoxy)propanehydrazide” is1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
. The canonical SMILES structure is CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl
. Physical And Chemical Properties Analysis
“2-(2,4-Dichlorophenoxy)propanehydrazide” has a molecular weight of 249.09 g/mol . It has a computed XLogP3 value of 2.4 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass is 248.0119330 g/mol and the monoisotopic mass is also 248.0119330 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Adsorption of Herbicides
The compound has been used in the adsorption of herbicides. A research article presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .
Weed Control
Dichlorprop (2-(2,4-dichlorophenoxy) propionic acid, DCPP), a commonly used herbicide for weed control, can be residually detected in soil . This suggests that 2-(2,4-Dichlorophenoxy)propanehydrazide could potentially be used in similar applications.
Plant Metabolism and Microbial Community
It is still unclear whether chiral DCPP exerts an enantioselective adverse effect on plant metabolism and the microbial community of the phyllosphere . This opens up a potential area of research where 2-(2,4-Dichlorophenoxy)propanehydrazide could be used.
Oxidative Degradation
In a research work, the ability of the oxidative degradation of 2, 4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system in the presence of nano-zero valent iron was investigated . This suggests that 2-(2,4-Dichlorophenoxy)propanehydrazide could potentially be used in similar oxidative degradation processes.
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHHUFHMQDNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370506 | |
Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanehydrazide | |
CAS RN |
15253-89-1 | |
Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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